Azidotrimethylsilane

Übersicht

Beschreibung

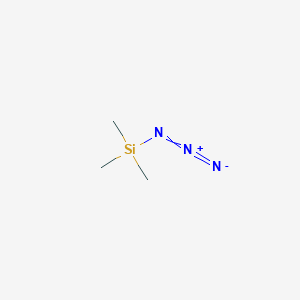

Azidotrimethylsilane (ATMS) is an organosilicon compound that has been used in various scientific fields. It is a colorless liquid with an intense odor, and is also known as this compound, this compound, this compound, this compound, and this compound. ATMS is a versatile compound that has been applied in a variety of areas, including biochemistry, drug discovery, and materials science.

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis of Organic Azides : TMSN3 has been demonstrated as an effective azide source in the presence of copper(II) triflate for the direct synthesis of organic azides from alcohols, achieving good to excellent yields (Khedar, Pericherla, & Kumar, 2014). It's also used for efficient conversion of aromatic amines into azides, which can then be applied in 1,3-dipolar cycloaddition reactions (Barral, Moorhouse, & Moses, 2007).

Formation of Complex Chemical Structures : In a study exploring the reaction of TMSN3 with WF6, a new compound, azidopentafluorotungsten(VI), was created, exhibiting explosive properties under certain conditions (Fawcett, Peacock, & Russell, 1981). TMSN3 is also involved in the formation of azido or 1,3-triazenido complexes when interacting with methyl compounds of various metals (Chiu, Wilkinson, Thornton-Pett, & Hursthouse, 1984).

Applications in Nanotechnology : A theoretical investigation into the 1,3-dipolar cycloaddition of TMSN3 onto nanographene revealed insights into the mechanism and reactivity of nanographene, highlighting the potential applications in nanotechnology (Yuan, Chen, Ren, & Wang, 2012).

Synthesis of Novel Sugars : TMSN3 was used to react with O-benzylated acyclic sugars, leading to the formation of 1,1-diazido sugars and cyano sugars, demonstrating novel ways to modify sugar skeletons (Yokoyama, Kobayashi, Hachiya, Kubo, & Togo, 1996).

Phosphonation and Azidation Reactions : TMSN3 was utilized in a Mn(III)-mediated method to synthesize β-azidophosphonates, highlighting its utility in creating complex organic compounds (Xu, Li, Gao, Zhang, Chen, Fang, Tang, & Zhao, 2015).

Magnetic Material Research : TMSN3 is relevant in the study of azido metal compounds and their applications in magnetochemistry, offering insights into the construction of magnetic molecule materials (Zeng, Hu, Liu, & Bu, 2009).

Wirkmechanismus

Target of Action

Azidotrimethylsilane, also known as Trimethylsilyl azide, is a colorless and stable organosilane reagent . It is primarily used as an azide source in organic synthesis . Its primary targets are amines, amides, aldehydes, and ketones . These compounds are the key functional groups in many organic molecules, and their modification can lead to a wide range of chemical transformations .

Mode of Action

This compound interacts with its targets through azidonation . For instance, it adds to ketones and aldehydes to give the siloxy azides and subsequently tetrazoles . It also ring-opens epoxides to give azido alcohols . These reactions allow the introduction of the azide group into various organic compounds, which can then undergo further reactions .

Biochemical Pathways

It is known that the introduction of the azide group into organic compounds can significantly alter their chemical properties and reactivity . This can potentially affect various biochemical pathways, depending on the specific compounds involved.

Pharmacokinetics

Given its reactivity and use as a reagent in organic synthesis, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties would be significantly influenced by the specific conditions of its use, including the presence of other reactants and the reaction environment .

Result of Action

The primary result of this compound’s action is the introduction of the azide group into organic compounds . This can lead to significant changes in the compounds’ chemical properties and reactivity, enabling a wide range of further chemical transformations . For instance, it has been used in the synthesis of aminotriazole ligands and in the Oseltamivir total synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to decompose slowly at high temperatures . Moreover, it reacts with water to form hydrazoic acid , which suggests that its reactivity and stability could be affected by the presence of moisture. Therefore, it is typically used under controlled conditions in a laboratory setting to ensure its effective and safe use .

Safety and Hazards

Azidotrimethylsilane is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . Contact with water liberates toxic gas . It is recommended to wear suitable protective clothing, gloves, and eye/face protection when handling this compound .

Biochemische Analyse

Biochemical Properties

Azidotrimethylsilane plays a significant role in biochemical reactions due to its ability to act as a nitrogen precursor. It is commonly used in the synthesis of aminotriazole ligands and as an electrolyte additive in lithium-oxygen batteries . In biochemical contexts, this compound interacts with various enzymes and proteins. For instance, it can be used in the O-trimethyl silylation of alcohols and phenols, which involves the transfer of the trimethylsilyl group to the hydroxyl group of the substrate . This interaction is crucial for modifying the biochemical properties of the target molecules, enhancing their stability and reactivity.

Cellular Effects

This compound has notable effects on cellular processes. It influences cell function by interacting with cellular components and altering their biochemical properties. For example, this compound can affect cell signaling pathways by modifying the activity of enzymes involved in these pathways . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, affecting processes such as glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to hydrolyze and form hydrazoic acid, which is a potent reagent in organic synthesis . This compound can add to ketones and aldehydes to form siloxy azides, which can subsequently be converted to tetrazoles . This reaction is facilitated by the nucleophilic nature of the azide group, which allows it to attack electrophilic centers in the target molecules. Additionally, this compound can ring-open epoxides to form azido alcohols, further demonstrating its versatility in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential for slow decomposition . Studies have shown that this compound remains stable under controlled conditions, but its decomposition can be accelerated by exposure to moisture and high temperatures . Over time, the degradation of this compound can lead to the formation of hydrazoic acid, which can have toxic effects on cellular function . Long-term exposure to this compound in laboratory settings should be carefully monitored to prevent adverse effects on experimental outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used safely in biochemical experiments without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including acute toxicity and adverse effects on the cardiovascular system . Studies have shown that the threshold for toxicity is relatively low, and careful dosage control is essential to prevent harmful effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nitrogen metabolism . It interacts with enzymes such as nitrogenases and aminotransferases, which play crucial roles in the synthesis and degradation of nitrogen-containing compounds . This compound can also affect metabolic flux by altering the levels of key metabolites, such as amino acids and nucleotides . These interactions highlight the importance of this compound in regulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target compartments, such as the cytoplasm and organelles . The distribution of this compound can influence its biochemical activity and effectiveness in various reactions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are influenced by its chemical properties and interactions with cellular components . It can be directed to specific compartments, such as the mitochondria and nuclei, through targeting signals and post-translational modifications . The subcellular localization of this compound can affect its activity and function, making it a valuable tool for studying cellular processes at the molecular level.

Eigenschaften

IUPAC Name |

azido(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3Si/c1-7(2,3)6-5-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDZOYHHAIAQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063542 | |

| Record name | Azidotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Azidotrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

4648-54-8 | |

| Record name | Azidotrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4648-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004648548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, azidotrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azidotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azidotrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azidotrimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM57JSM2Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Azidotrimethylsilane acts as a nucleophilic azide source. It reacts with various electrophiles, such as alkyl halides, epoxides, and activated alcohols, to replace the leaving group with an azide group (N₃). [, , , , ]

ANone: The azide group is a versatile functional group that can undergo various transformations, including:

- Reduction to amines: This is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂). []

- 1,3-Dipolar cycloaddition with alkynes ("Click" chemistry): This reaction, typically catalyzed by copper(I) salts, yields 1,2,3-triazoles, which are useful in various fields, including drug discovery and material science. [, , , ]

- Reaction with thioacids: This leads to the formation of amidomethyl glycosides, although it may require harsh conditions or alternative strategies like the Staudinger reaction. []

A:

A: this compound is commonly used in aprotic solvents like dichloromethane, tetrahydrofuran, N,N-dimethylformamide, and acetonitrile. [, , , ]

A: Yes, this compound is considered highly toxic and should be handled with extreme caution. [] It decomposes explosively upon heating, and contact with acids can release highly toxic hydrogen azide gas. Proper safety measures, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, are crucial.

ANone: this compound is frequently employed with catalysts, especially in:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Copper(I) salts like copper(I) iodide (CuI) are commonly used to accelerate the "click" reaction between azides and alkynes. [, , , ]

- Lewis acid-catalyzed reactions: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can activate epoxides or promote azide addition to other substrates. [, ]

- Solid acid catalysis: Heterogeneous catalysts like povidone-phosphotungstic acid can facilitate alcohol azidation using this compound. []

ANone: Yes, several research papers demonstrate the use of this compound in regio- and stereoselective reactions:

- Regioselective azidation of diols: The reaction of this compound with 1,2- and 1,3-diols under Mitsunobu conditions shows regioselectivity depending on the diol structure and reaction conditions. []

- Stereospecific azidation of diols: The same Mitsunobu reaction with this compound also exhibits stereospecificity, preserving the stereochemistry of the starting diol. []

- Stereoselective synthesis of (Z)-1-alkenyl azides: The reaction of trans-1,2-epoxyalkylsilanes with this compound in the presence of BF₃·OEt₂ yields (Z)-1-alkenyl azides stereoselectively. []

A: Yes, one study utilized density functional theory (DFT) calculations to investigate the mechanism of the 1,3-dipolar cycloaddition reaction of this compound with nanographene. [] The calculations provided insights into the reaction pathway, energy barriers, and the influence of the nanographene structure on reactivity.

ANone: While the provided research excerpts primarily focus on utilizing this compound itself, it's worth noting that modifying the trimethylsilyl group could potentially influence the reagent's reactivity and selectivity. For instance, using bulkier silyl groups might enhance stereoselectivity in certain reactions.

ANone: this compound finds applications beyond traditional organic synthesis due to the versatility of the azide group.

- Material science: The "click" reaction with azides introduced by this compound is valuable for synthesizing polymers, dendrimers, and other materials with tailored properties. []

- Bioconjugation: Azides can be incorporated into biomolecules using this compound, enabling conjugation with various probes or functionalities for biological studies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)

![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)

![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)